acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
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Overview
Description
Acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is a chemical compound that combines the properties of acetic acid and a dioxolane derivative. This compound is characterized by its unique structure, which includes a dioxolane ring and a methanol group attached to an acetic acid moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of acetic acid with [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol under controlled conditions. The reaction is often catalyzed by an acid catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous reactors. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity and quality of the final product. The industrial production methods are designed to be efficient and cost-effective, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of various products. The dioxolane ring and methanol group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in various applications.
Methanol: A simple alcohol used as a solvent and in chemical synthesis.
Dioxolane derivatives: Compounds containing the dioxolane ring, used in various chemical reactions and applications.
Uniqueness
Acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. The presence of both acetic acid and dioxolane moieties allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications.
Properties
CAS No. |
57415-98-2 |
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Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C6H12O3.C2H4O2/c1-6(2)8-4-5(3-7)9-6;1-2(3)4/h5,7H,3-4H2,1-2H3;1H3,(H,3,4)/t5-;/m1./s1 |
InChI Key |
KKQACHPJBXXEBS-NUBCRITNSA-N |
Isomeric SMILES |
CC(=O)O.CC1(OC[C@H](O1)CO)C |
Canonical SMILES |
CC(=O)O.CC1(OCC(O1)CO)C |
Origin of Product |
United States |
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